molecular formula C28H43N5O9S2 B1256146 Imipenem and cilastatin CAS No. 92309-29-0

Imipenem and cilastatin

Cat. No.: B1256146
CAS No.: 92309-29-0
M. Wt: 657.8 g/mol
InChI Key: NCCJWSXETVVUHK-ZYSAIPPVSA-N
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Description

Imipenem and cilastatin is a combination of two compounds used primarily as an antibiotic. Imipenem is a carbapenem β-lactam antibiotic, while cilastatin is a renal dehydropeptidase inhibitor. This combination is used to treat a variety of serious bacterial infections, including those affecting the respiratory tract, urinary tract, intra-abdominal area, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imipenem involves the formation of a β-lactam ring, which is a common feature of carbapenem antibioticsCilastatin is synthesized by combining a thioether with a carboxylic acid derivative .

Industrial Production Methods: Industrial production of imipenem and cilastatin involves several steps to ensure the stability and purity of the final product. The process includes mixing in a sterile environment, cleaning and sterilizing the containers, and split-charging the components . The stability of the compound is maintained by controlling factors such as oxygen levels, water content, and particle size .

Chemical Reactions Analysis

Types of Reactions: Imipenem and cilastatin undergo various chemical reactions, including oxidation, reduction, and hydrolysis. The stability of these compounds is influenced by factors such as oxygen levels and water content .

Common Reagents and Conditions: High-performance liquid chromatography (HPLC) is commonly used to analyze the contents and stability of this compound. The compounds are sensitive to oxidation and hydrolysis, requiring careful control of environmental conditions during storage and handling .

Major Products Formed: The primary degradation products of this compound include various oxidized and hydrolyzed forms. These degradation products can be analyzed using techniques such as X-ray powder diffraction (XRPD) and polarized light microscopy (PLM) .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.C12H17N3O4S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/b12-6-;/t10-,11+;6-,7-,9-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCJWSXETVVUHK-ZYSAIPPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85960-17-4 (hydrochloride salt)
Record name Cilastatin mixture with Imipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92309-29-0
Record name Imipenem-cilastatin mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92309-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilastatin mixture with Imipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092309290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imipenem and cilastatin
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